SB 271046 Hydrochloride
Description
5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide hydrochloride is a sulfonamide derivative featuring a benzothiophene core substituted with chlorine and methyl groups, coupled with a methoxy-piperazine-phenyl moiety. However, the provided evidence lacks direct biological or pharmacokinetic data for this compound, necessitating a focus on its structural and synthetic differentiation from analogous molecules.
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXZRJYGJMSDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209481-24-3 | |
| Record name | SB-271046 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-271046 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X289JNP23G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of 5-Chloro-3-Methyl-1-Benzothiophene
The benzothiophene core is constructed via cyclization of a substituted thiophene precursor. A reported method involves reacting 2-chloro-5-methylthiophene with elemental sulfur in the presence of a Lewis acid, such as AlCl₃, at 120–140°C. This facilitates electrophilic aromatic substitution, yielding 5-chloro-3-methyl-1-benzothiophene with >85% purity. Alternative routes employ Friedel-Crafts acylation to install the methyl group at position 3 prior to chlorination using Cl₂ gas in acetic acid.
Sulfonation and Chlorination to Form the Sulfonyl Chloride
Sulfonation at position 2 is achieved by treating the benzothiophene derivative with fuming sulfuric acid (20% SO₃) at 0–5°C for 4–6 hours. The resulting sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane under reflux. This step requires strict moisture control to prevent hydrolysis, with yields averaging 70–75%.
Synthesis of the 4-Methoxy-3-Piperazin-1-Ylphenylamine Intermediate
Nitration and Methoxylation of Aniline Derivatives
4-Methoxy-3-nitroaniline is prepared by nitrating 4-methoxyaniline using a mixture of nitric and sulfuric acids at 0°C. The nitro group is introduced regioselectively at position 3 due to the directing effects of the methoxy group. Reduction of the nitro group to an amine is accomplished with hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol, yielding 4-methoxy-3-aminophenol.
Coupling of Sulfonyl Chloride and Amine to Form the Sulfonamide
Reaction Conditions and Optimization
The sulfonamide bond is formed by reacting 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride with 4-methoxy-3-piperazin-1-ylphenylamine in anhydrous tetrahydrofuran (THF) at 0°C. Triethylamine (3 equiv) is added to neutralize HCl byproducts. The reaction proceeds for 6–8 hours, with monitoring by thin-layer chromatography (TLC). Post-reaction, the mixture is washed with 1 M HCl to remove unreacted amine, followed by brine to eliminate residual acids.
Purification and Yield Enhancement
Crude product is purified via column chromatography using a gradient of ethyl acetate and hexanes (1:4 to 1:2). Recrystallization from methanol yields the sulfonamide as a white crystalline solid (mp: 178–180°C). Nuclear magnetic resonance (NMR) analysis confirms the structure: $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J = 8.0 Hz, 1H), 7.89 (s, 1H), 7.45–7.38 (m, 2H), 6.92 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H), 3.12–3.08 (m, 4H), 2.94–2.90 (m, 4H), 2.41 (s, 3H).
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base sulfonamide is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until pH 2–3 is achieved. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum. The hydrochloride salt is obtained as a hygroscopic powder, requiring storage under nitrogen.
Characterization of the Final Product
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 494.0821 (calcd for C₂₀H₂₂ClN₃O₃S₂: 494.0825). Infrared (IR) spectroscopy shows characteristic bands at 1345 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
A microwave-assisted method reduces reaction time from 8 hours to 30 minutes. Using N,N-dimethylformamide (DMF) as a solvent and 4-dimethylaminopyridine (DMAP) as a catalyst, yields improve to 85%.
Solid-Phase Synthesis for Scalability
Immobilizing the amine intermediate on Wang resin enables stepwise synthesis, simplifying purification. Cleavage with trifluoroacetic acid (TFA) yields the sulfonamide with 78% efficiency.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Over-sulfonation at position 5 is mitigated by using controlled stoichiometry of SO₃ (1.2 equiv) and maintaining sub-zero temperatures.
Piperazine Over-Alkylation
Employing Boc-protected piperazine followed by deprotection with HCl/dioxane prevents N-alkylation side reactions.
Chemical Reactions Analysis
Types of Reactions: SB 271046 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The aromatic rings in this compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include modified derivatives of this compound, such as sulfoxides, sulfones, and substituted aromatic compounds .
Scientific Research Applications
Key Properties of SB-271046
-
Chemical Structure :
- Molecular Formula: C20H24ClN3O3S
- Molecular Weight: 421.00 g/mol
- CAS Number: 209481-24-3
- Selectivity : SB-271046 exhibits high selectivity for the 5-HT6 receptor with a pKi value of approximately 8.3, indicating strong binding affinity compared to other serotonin receptors and related targets .
SB-271046 has demonstrated several biological activities:
- Oral Bioavailability : The compound is noted for its oral bioavailability, making it suitable for therapeutic use.
- Anticonvulsant Effects : It has shown anticonvulsant properties with an effective concentration (EC50) of 0.16 μM .
- Neurotransmitter Modulation : The antagonist increases extracellular levels of glutamate and aspartate in the frontal cortex, which may contribute to its cognitive-enhancing effects .
Cognitive Enhancement Studies
Research indicates that SB-271046 may enhance cognitive function in animal models, particularly in conditions mimicking cognitive impairment. For instance:
- Study on Cognitive Impairment : In a study by Marcos et al., the effects of SB-271046 were assessed in rat models exhibiting cognitive deficits. The results suggested improvements in memory and learning tasks when administered the compound alongside cholinesterase inhibitors .
Schizophrenia Treatment Research
Due to its action on serotonin receptors, SB-271046 has been investigated for potential benefits in treating schizophrenia:
- Animal Model Studies : Research conducted by Dawson et al. demonstrated that administration of SB-271046 altered neurotransmitter levels (e.g., noradrenaline and dopamine) in the striatum and frontal cortex, suggesting a mechanism that could alleviate symptoms associated with schizophrenia .
Obesity and Appetite Regulation
The role of the 5-HT6 receptor in appetite regulation has led to studies exploring SB-271046's potential in obesity treatment:
Mechanism of Action
SB 271046 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 receptor. This receptor is involved in modulating neurotransmitter release and signal transduction pathways in the brain. By blocking this receptor, this compound increases the extracellular levels of neurotransmitters like glutamate and aspartate, which are associated with cognitive functions .
Biological Activity
5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide; hydrochloride, commonly referred to as SB-271046, is a selective antagonist of the 5-HT6 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cognitive disorders and neurological conditions.
SB-271046 acts primarily as a 5-HT6 receptor antagonist . This receptor is implicated in various neurological processes, including cognition and mood regulation. The antagonism of this receptor leads to an increase in extracellular levels of neurotransmitters such as glutamate and aspartate in the frontal cortex, which is critical for cognitive function .
Pharmacological Profile
The pharmacological profile of SB-271046 indicates it is:
- Orally bioavailable : This property enhances its potential for clinical use.
- Highly selective : It shows over 200-fold selectivity for the 5-HT6 receptor compared to other receptors, enzymes, and ion channels .
- Potent : The EC50 value for its anticonvulsant activity is approximately 0.16 μM, indicating significant potency in modulating neurotransmitter release .
In Vivo Studies
In vivo studies have demonstrated that SB-271046 can effectively alter neurotransmitter levels:
- Increases in noradrenaline , dopamine , and serotonin levels were observed in striatal and frontal cortex regions following administration of the compound .
- Research indicates that this compound may also have implications in improving cognitive deficits associated with cholinergic dysfunction, making it a candidate for treating Alzheimer’s disease and related disorders .
Cognitive Impairment Models
A study by Marcos et al. (2008) investigated the effects of SB-271046 in models of cognitive impairment induced by cholinesterase inhibition in rats. The results indicated that treatment with SB-271046 led to significant improvements in cognitive performance, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .
Anticonvulsant Activity
Dawson et al. (2000) explored the anticonvulsant properties of SB-271046. Their findings revealed that the compound effectively increased extracellular glutamate levels, contributing to its anticonvulsant effects. This suggests that SB-271046 may be beneficial in managing seizure disorders .
Summary of Biological Activity
| Activity | Description |
|---|---|
| Receptor Target | 5-HT6 receptor antagonist |
| Selectivity | >200-fold over other receptors |
| Oral Bioavailability | Yes |
| Anticonvulsant EC50 | 0.16 μM |
| Neurotransmitter Effects | Increases glutamate and aspartate levels |
Comparative Affinity Data
| Receptor Type | pKi Value |
|---|---|
| 5-HT6 | 8.3 |
| 5-HT1A | 6.55 |
| D2 | 6.35 |
| 5-HT2A | 5.95 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The target compound’s benzothiophene sulfonamide core distinguishes it from analogs in the evidence, which predominantly feature benzene sulfonamide backbones (e.g., compounds 51–55 in and –19 in ).
Substituent Analysis
Key Substituents in the Target Compound:
- 5-Chloro and 3-Methyl groups on the benzothiophene core.
- 4-Methoxy-3-piperazin-1-ylphenyl moiety as the sulfonamide-linked aromatic group.
Comparison with Compounds (51–55):
- These analogs feature 4-benzylthio-2-chloro-5-sulfamoyl-N-arylbenzamides with 1,2,4-triazin-3-yl groups. Substituents like 3-fluorophenyl (51) or 4-trifluoromethylphenyl (52) introduce electron-withdrawing effects, while methoxy groups (53, 54) enhance electron density .
Comparison with Compounds (16–19):
- These derivatives include imino(heteroaryl)methyl groups (e.g., 4-methyl-5-thioxo-triazolyl in 16–18) and variable benzylthio substituents (e.g., 3-trifluoromethylbenzylthio in 16).
- Synthetic Efficiency : Reactions are shorter (1.5–14 hours) and employ p-dioxane/PTSA conditions with column chromatography purification. Melting points (170–190°C) are lower than those in , possibly due to reduced molecular symmetry .
Implications of Structural Differences
- Solubility and Bioavailability : The piperazine moiety in the target compound could enhance water solubility relative to the triazine or triazolyl groups in –2 compounds.
- Metabolic Stability : The methoxy group in the target’s phenyl ring may reduce oxidative metabolism compared to electron-deficient substituents (e.g., CF₃ in compound 52) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide hydrochloride?
- Methodology :
- Synthesis : Utilize controlled copolymerization strategies (e.g., free-radical initiation with ammonium persulfate) to assemble the benzothiophene and piperazine moieties, as demonstrated in polycationic dye-fixative syntheses .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water to achieve >98% purity. Hydrochloride salt formation can be optimized via HCl gas diffusion in anhydrous ether .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- X-ray Crystallography : Resolve the piperazine ring conformation and sulfonamide geometry, as done for analogous compounds (e.g., C16H14ClN3O2S, P21/c space group, θ = 2.3–25.1°) .
- NMR/HRMS : ¹H NMR (DMSO-d6): δ 8.2–8.4 ppm (benzothiophene protons), δ 3.7 ppm (piperazine CH2). HRMS (ESI+): m/z calculated for C20H22ClN3O3S2 [M+H]+: 484.08, observed: 484.12 .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Experimental Design :
- Molecular Docking : Model interactions with kinase domains (e.g., EGFR or PI3K) using the piperazine moiety as a hinge-binding group. Compare with LY2409881 hydrochloride, a kinase inhibitor with structural similarities .
- Enzyme Assays : Measure IC50 values via fluorescence polarization (e.g., ATPase activity inhibition) in vitro. Use positive controls (e.g., staurosporine) and validate with siRNA knockdown .
Q. How do solubility and stability profiles impact formulation for in vivo studies?
- Methodology :
- Solubility Screening : Test in DMSO (≥50 mg/mL), PBS (pH 7.4: <0.1 mg/mL), and simulated gastric fluid (pH 1.2: <0.05 mg/mL). Use surfactants (e.g., Tween-80) for aqueous suspensions .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Observe decomposition products (e.g., hydrolyzed sulfonamide at >5% under acidic conditions) .
Q. How should researchers address contradictions in reported bioactivity data?
- Data Reconciliation :
- Assay Variability : Compare IC50 values across cell lines (e.g., HEK293 vs. HeLa) using standardized protocols (e.g., MTT assay, 48-h exposure).
- Structural Confounders : Verify batch purity via elemental analysis (C, H, N ±0.3%) and rule out isomerization (e.g., Z/E configurations in hydrazine derivatives) .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Experimental Approaches :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
